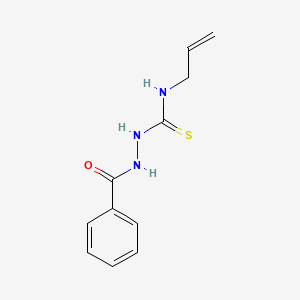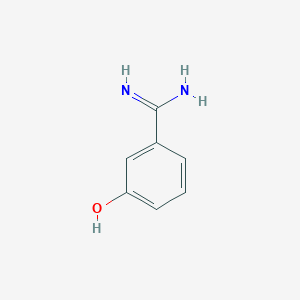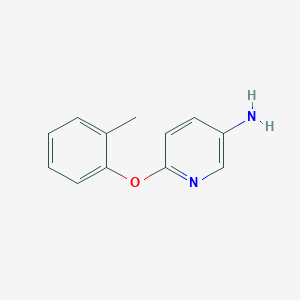![molecular formula C18H14O5 B1305284 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid CAS No. 99007-90-6](/img/structure/B1305284.png)
2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid
Übersicht
Beschreibung
“2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” is a chemical compound with the molecular formula C18H14O5 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Molecular Structure Analysis
The molecular structure of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can be used to identify the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” include a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Applications
6$H$-Benzo[$c$]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites with considerable pharmacological importance. Due to their limited natural availability, synthetic procedures for these compounds are essential. Literature describes various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclization, highlighting their significance in developing pharmacologically active molecules. These synthetic approaches are crucial for exploring the potential applications of such compounds in scientific research, especially in pharmacology and medicinal chemistry (Mazimba, 2016).
Environmental Fate and Effects
Another area of research involving similar compounds includes the study of their environmental fate and effects, such as the sorption of phenoxy herbicides to soil, organic matter, and minerals. These studies are vital for understanding how such compounds interact with the environment, influencing soil chemistry and potentially affecting water sources (Werner, Garratt, & Pigott, 2012).
Chemical Properties and Reactions
The environmental and aquatic effects of a series of C4 and C8 oxo-process chemicals have been investigated, emphasizing the importance of understanding the chemical properties and reactions of such compounds. This knowledge aids in assessing their potential environmental impacts, including biodegradability and toxicity to aquatic life (Staples, 2001).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, play a critical role in drug development due to their diverse biological activities. Such compounds are explored for their potential as anticancer, antibacterial, and antifungal agents, among others. The high reactivity of these scaffolds makes them valuable as chemical intermediates in various organic syntheses, demonstrating the broad applicability of heterocyclic compounds in developing new therapeutic agents (Ghosh et al., 2015).
Zukünftige Richtungen
The future directions for “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological properties. Given the wide range of biological properties exhibited by coumarin derivatives , there is potential for extensive research in this area.
Wirkmechanismus
Mode of Action
It’s known that many chromene derivatives interact with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Chromene derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid . .
Eigenschaften
IUPAC Name |
2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWAAQBZVLXILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912907 | |
| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid | |
CAS RN |
99007-90-6 | |
| Record name | Propanoic acid, 2-((4-oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099007906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)







![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)

